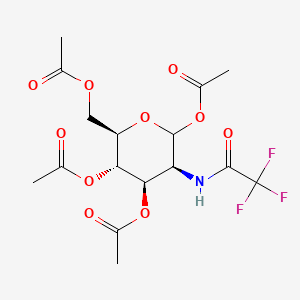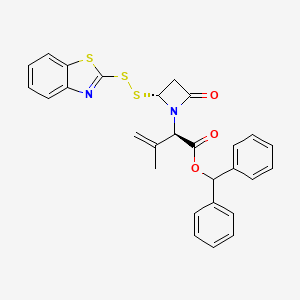
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an oral Cu2+/Zn2+ superoxide dismutase 1 (SOD1) inhibitor that inhibits SOD1 activity in endothelial cells in a dose-dependent manner. This compound has a molecular formula of C10H28MoN2O2S4 and a molecular weight of 432.54 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the reaction of molybdenum with sulfur and other reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are also not extensively detailed in public sources. it is known that the compound is produced under stringent quality control measures to ensure high purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions are possible, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Aplicaciones Científicas De Investigación
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s ability to inhibit SOD1 makes it valuable in biological research, particularly in studies related to oxidative stress and cellular damage.
Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases involving oxidative stress and inflammation.
Industry: The compound is used in industrial processes that require specific chemical properties and reactivities.
Mecanismo De Acción
The mechanism of action of Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide involves the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and occurs through the binding of the compound to the enzyme, thereby preventing its normal function. The molecular targets include Cu2+/Zn2+ ions within the SOD1 enzyme, and the pathways involved are related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(choline)tetrathiomolybdate
- Tiomolibdate Choline
- 2-Hydroxy-N,N,N-trimethylethan-1-aminium tetrathiomolybdate
Uniqueness
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide is unique due to its specific inhibition of SOD1 and its high affinity for copper ions. Unlike other similar compounds, it does not bind to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM. This specificity makes it particularly valuable in research and potential therapeutic applications.
Propiedades
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)





![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)






![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
